molecular formula C8H7FN4 B1607086 6-Fluoroquinazoline-2,4-diamine CAS No. 119584-77-9

6-Fluoroquinazoline-2,4-diamine

Cat. No. B1607086
CAS RN: 119584-77-9
M. Wt: 178.17 g/mol
InChI Key: MFEFVGSUKKCJMU-UHFFFAOYSA-N
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Description

6-Fluoroquinazoline-2,4-diamine, also known as 2,4-DIAMINO-6-FLUOROQUINAZOLINE, is an organic compound with the molecular formula C8H7FN4 . It has a molecular weight of 178.17 .


Synthesis Analysis

A series of quinazoline-2,4,6-triamine (quinazoline) and 2,6-diaminoquinazolin-4(3H)-one (quinazolinone) derivatives were designed, synthesized, and evaluated as cytotoxic agents in three cancer cell lines (HCT-15, SKOV-3, and MDA-MB-231) using a conventional MTT assay .


Molecular Structure Analysis

The molecular structure of 6-Fluoroquinazoline-2,4-diamine is represented by the formula C8H7FN4 . The average mass is 178.166 Da and the monoisotopic mass is 178.065475 Da .


Chemical Reactions Analysis

The starting material, 2-amino-5-nitrobenzonitrile, was reacted with guanidine carbonate in a 1:1 ethanol/propanol mixture at 90 °C and the first intermediate, 6-nitroquinazoline-2,4-diamine (1), was obtained by a cyclocondensation reaction .


Physical And Chemical Properties Analysis

6-Fluoroquinazoline-2,4-diamine has a molecular weight of 178.17 . It should be stored sealed in dry conditions at 2-8°C . The boiling point is not available .

Scientific Research Applications

Anticancer Research

Quinazoline derivatives have been explored for their potential as anticancer agents. A study published in the journal Medicinal Chemistry reports the design, synthesis, and evaluation of quinazoline derivatives as cytotoxic agents against various cancer cell lines, including HCT-15 (colon cancer), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) using MTT assay .

Antituberculosis Activity

Research published in ChemEngineering highlights the synthesis of quinazoline derivatives with potent activity against Mycobacterium tuberculosis. The compounds demonstrated minimum inhibitory concentration (MIC) values indicating strong antituberculosis potential .

Synthesis of Novel Compounds

Quinazoline derivatives are used in the synthesis of novel compounds with potential biological activities. An article in the International Journal of Scientific & Engineering Research describes the synthesis of new quinazoline derivatives by reacting 2,4-dichloroquinazoline with different anilines in the presence of triethylamine .

Agricultural Applications

In agriculture, quinazoline derivatives can be used as fungicides or insecticides due to their bioactive properties. They may inhibit the growth of fungi or deter insects, protecting crops from disease and infestation.

Design, synthesis and cytotoxic evaluation of quinazoline-2,4,6-triamine Recent Advances on Quinazolines Quinazoline Derivatives Diamine and N,N-Diarylamines Synthesis

Safety and Hazards

The safety data sheet for 6-Fluoroquinazoline-2,4-diamine suggests that in case of inhalation, skin contact, eye contact, or if swallowed, medical attention should be sought immediately . Suitable extinguishing media in case of fire include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Future Directions

The discovery and development of small-molecule drugs have been revolutionized over the last decade. A quinazoline derivative (6-fluoro-quinazoline-2,4-diamine; DCR 137) was identified through in vitro screening and demonstrated greater protection compared to that of the existing drug, ribavirin, against CHIKV . These results led to the identification of a potential quinazoline candidate for future optimization that might act as a pan-alphavirus inhibitor .

properties

IUPAC Name

6-fluoroquinazoline-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN4/c9-4-1-2-6-5(3-4)7(10)13-8(11)12-6/h1-3H,(H4,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEFVGSUKKCJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NC(=N2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70152505
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoroquinazoline-2,4-diamine

CAS RN

119584-77-9
Record name 6-Fluoro-2,4-quinazolinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=119584-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-Quinazolinediamine, 6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70152505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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